2-Amino-3-(3-oxanyl)-1-propanol

Catalog No.
S15927505
CAS No.
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(3-oxanyl)-1-propanol

Product Name

2-Amino-3-(3-oxanyl)-1-propanol

IUPAC Name

2-amino-3-(oxan-3-yl)propan-1-ol

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c9-8(5-10)4-7-2-1-3-11-6-7/h7-8,10H,1-6,9H2

InChI Key

WBZAGQWPYDEDMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CC(CO)N

2-Amino-3-(3-oxanyl)-1-propanol is an organic compound characterized by its amino alcohol structure. It features a propanol backbone with an amino group at the second carbon and a 3-oxanyl group (which is a cyclic ether) attached to the third carbon. The molecular formula of this compound is C5_5H11_11NO, and it has a molecular weight of approximately 101.15 g/mol. The presence of both the amino and hydroxyl functional groups makes it a versatile compound in various chemical and biological applications.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The alcohol functionality can be oxidized to form aldehydes or ketones under appropriate conditions.

These reactions highlight the compound's potential as an intermediate in organic synthesis.

Several synthetic routes can be employed to produce 2-Amino-3-(3-oxanyl)-1-propanol:

  • Ring Opening of Epoxides: Propylene oxide can be reacted with ammonia or amines under acidic conditions to yield aminopropanols. This method typically involves ring-opening reactions followed by aminolysis .
  • Direct Amination: Alcohols can be converted into amines through direct amination processes using ammonia or amine reagents in the presence of catalysts.
  • Three-component Reactions: Recent methodologies involve combining aldehydes, amines, and alcohols in one-pot reactions, which can simplify the synthesis while improving yields .

These methods emphasize the versatility and accessibility of synthesizing this compound.

2-Amino-3-(3-oxanyl)-1-propanol has potential applications across various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a precursor or intermediate in the synthesis of pharmaceutical agents.
  • Chemical Intermediates: It could be utilized in the production of surfactants or other specialty chemicals.
  • Biotechnology: Its biological activity may render it useful in developing therapeutic agents or as a biochemical probe.

Interaction studies involving 2-Amino-3-(3-oxanyl)-1-propanol are essential for understanding its mechanism of action and potential therapeutic uses. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Mechanistic Studies: Understanding how the compound affects biological pathways, which could lead to insights into its efficacy and safety profile.

Such studies are crucial for advancing this compound's development into practical applications.

Several compounds share structural similarities with 2-Amino-3-(3-oxanyl)-1-propanol, which may provide insights into its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Amino-1-propanolSimple amino alcoholMild antibacterial properties
2-Amino-2-methylpropanolMethyl substitution at the second carbonAntiviral activity
2-Amino-3-cyanopyridineHeterocyclic structure with amino groupAntiviral and antifungal activity
2-Amino-4-methylphenolAromatic ring with amino groupAntioxidant properties

The uniqueness of 2-Amino-3-(3-oxanyl)-1-propanol lies in its specific combination of functional groups and cyclic structure, which may confer distinct reactivity and biological properties compared to these similar compounds.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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